(S)-1-Fluoro-3-(methylsulfinyl)benzene CAS 209852-82-4 properties
(S)-1-Fluoro-3-(methylsulfinyl)benzene CAS 209852-82-4 properties
An In-depth Technical Guide to (S)-1-Fluoro-3-(methylsulfinyl)benzene (CAS 209852-82-4) for Advanced Research and Drug Discovery
Introduction
(S)-1-Fluoro-3-(methylsulfinyl)benzene is a chiral organosulfur compound that has garnered interest within the fields of asymmetric synthesis and medicinal chemistry. Its structure is characterized by a stereogenic sulfur center, conferring chirality, and a fluorinated benzene ring. This combination of a chiral sulfoxide and a fluoroaryl moiety makes it a valuable building block for the synthesis of complex, high-value molecules, particularly in the realm of drug discovery.[1][2]
The strategic incorporation of fluorine into drug candidates is a widely recognized approach to enhance metabolic stability, binding affinity, and bioavailability.[3] Similarly, the chiral sulfoxide group is a key pharmacophore in several marketed drugs, most notably the proton pump inhibitor esomeprazole, the (S)-enantiomer of omeprazole.[2][4][] The conformational stability of the sulfoxide group allows for the creation of well-defined three-dimensional structures that can engage with biological targets in a highly specific manner.[6] This guide provides a comprehensive technical overview of (S)-1-Fluoro-3-(methylsulfinyl)benzene, covering its properties, synthesis, applications, and handling for researchers and scientists in drug development.
Physicochemical Properties
The fundamental properties of (S)-1-Fluoro-3-(methylsulfinyl)benzene are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 209852-82-4 | [1] |
| Molecular Formula | C₇H₇FOS | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | Typically a colorless to yellow liquid or semi-solid | [7] |
| SMILES Code | O=C | [1] |
Synthesis and Stereoselective Control
The synthesis of enantiomerically pure sulfoxides is a cornerstone of modern asymmetric synthesis.[8] The most direct and widely employed method for preparing chiral sulfoxides like (S)-1-Fluoro-3-(methylsulfinyl)benzene is the asymmetric oxidation of the corresponding prochiral sulfide, 1-fluoro-3-(methylthio)benzene.
Several catalytic systems have been developed for this transformation, each with its own advantages in terms of enantioselectivity, yield, and substrate scope.[8][9][10] These include:
-
Titanium-based catalysts: Modified Sharpless epoxidation conditions, often using a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand, are effective for the asymmetric oxidation of aryl alkyl sulfides.[9][10] The addition of water is often crucial for achieving high enantioselectivity.[6]
-
Chiral Oxaziridines: Stoichiometric or catalytic amounts of chiral oxaziridines can serve as efficient oxygen transfer agents, yielding sulfoxides with high enantiomeric excess.[8][9]
-
Biocatalysis: Enzymes such as Baeyer-Villiger monooxygenases can catalyze the enantioselective oxidation of sulfides to sulfoxides with high precision and under environmentally benign conditions.[11][12]
Below is a representative workflow for the synthesis of (S)-1-Fluoro-3-(methylsulfinyl)benzene via a titanium-catalyzed asymmetric oxidation.
Caption: Synthesis workflow for (S)-1-Fluoro-3-(methylsulfinyl)benzene.
Experimental Protocol: Titanium-Catalyzed Asymmetric Oxidation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Objective: To synthesize (S)-1-Fluoro-3-(methylsulfinyl)benzene from 1-fluoro-3-(methylthio)benzene with high enantioselectivity.
Materials:
-
1-fluoro-3-(methylthio)benzene
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
(S,S)-Diethyl tartrate ((S,S)-DET)
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Toluene, anhydrous
-
Water, deionized
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S,S)-DET in anhydrous toluene at room temperature.
-
Add titanium(IV) isopropoxide dropwise to the stirred solution. The mixture is typically stirred for 30 minutes to allow for ligand exchange and catalyst formation.
-
Reaction Setup: Cool the catalyst mixture to a low temperature (e.g., -20 °C) using a suitable cooling bath.
-
Add 1-fluoro-3-(methylthio)benzene to the cold catalyst solution.
-
Slowly add cumene hydroperoxide (CHP) dropwise via a syringe pump over several hours to control the reaction exotherm and improve selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting sulfide is consumed.
-
Workup: Upon completion, quench the reaction by adding a small amount of water. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Filter the mixture through a pad of celite to remove titanium salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure (S)-1-Fluoro-3-(methylsulfinyl)benzene.
Applications in Drug Discovery and Organic Synthesis
(S)-1-Fluoro-3-(methylsulfinyl)benzene is a specialized building block for introducing both chirality and a fluorinated aryl motif into a target molecule.[1] These features are highly sought after in modern drug design for their ability to modulate a compound's pharmacological profile.
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the half-life of a drug.[3]
-
Binding Affinity: The strong carbon-fluorine bond and the unique electronic properties of fluorine can lead to enhanced binding interactions with protein targets through dipole-dipole or hydrogen bonding interactions.
-
Stereospecific Interactions: The well-defined stereochemistry of the sulfoxide allows for precise, three-dimensional interactions with chiral biological receptors or enzyme active sites, which is critical for potency and selectivity.[2][12]
Caption: Relationship between structural features and drug properties.
Safety and Handling
While a specific safety data sheet (SDS) for (S)-1-Fluoro-3-(methylsulfinyl)benzene is not widely available, a hazard assessment can be made based on related compounds such as fluorinated benzenes and sulfoxides.[13][14][15] Standard laboratory safety practices should be strictly followed.
| Hazard Category | Precautionary Measures | GHS Pictogram (Inferred) |
| Skin/Eye Contact | Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection.[13] | GHS07 (Exclamation Mark) |
| Inhalation | May cause respiratory irritation. Avoid breathing vapors or mists.[13] Use only in a well-ventilated area or fume hood. | GHS07 (Exclamation Mark) |
| Ingestion | May be harmful if swallowed.[13] Wash hands thoroughly after handling. | GHS07 (Exclamation Mark) |
| Handling | Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13] | N/A |
| Incompatible Materials | Strong oxidizing agents.[13][15] | N/A |
Conclusion
(S)-1-Fluoro-3-(methylsulfinyl)benzene stands as a potent and specialized chiral building block for advanced organic synthesis and pharmaceutical research. Its unique combination of a stereogenic sulfur center and a fluorine-substituted aromatic ring provides a valuable tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, particularly through asymmetric oxidation, and its safe handling are crucial for leveraging its full potential in the development of next-generation therapeutics. The continued exploration of such chiral synthons will undoubtedly fuel further innovation in drug discovery.
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Diversification of drugs with sulfur stereogenic centers. Nature. (2022, February 15). Retrieved March 7, 2026, from [Link]
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Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. Preprints.org. Retrieved March 7, 2026, from [Link]
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Natural sulfoxide‐ and sulfoxide‐containing drugs and ligands. ResearchGate. Retrieved March 7, 2026, from [Link]
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Advances in Titanium-Catalyzed Synthesis of Chiral Sulfoxide Drugs. Bentham Science. (2013, May 1). Retrieved March 7, 2026, from [Link]
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Young, A. CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. (2008, April 24). Retrieved March 7, 2026, from [Link]
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Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Retrieved March 7, 2026, from [Link]
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SAFETY DATA SHEET. (Generic). Retrieved March 7, 2026, from [Link]
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fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]
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1-(Methanesulfinyl)-4-(trifluoromethyl)benzene Properties. EPA. (2025, October 15). Retrieved March 7, 2026, from [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. (2009, September 30). Retrieved March 7, 2026, from [Link]
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4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. PubChem. Retrieved March 7, 2026, from [Link]
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Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. Retrieved March 7, 2026, from [Link]
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Emerging Utility of Fluorosulfate Chemical Probes. PMC. Retrieved March 7, 2026, from [Link]
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Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds. PubMed. (2025, March 17). Retrieved March 7, 2026, from [Link]
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Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies. MDPI. (2024, January 25). Retrieved March 7, 2026, from [Link]
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